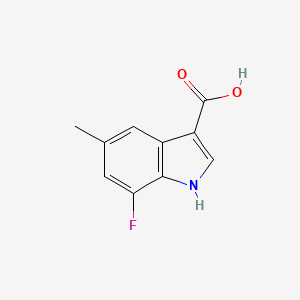

1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology

The indole nucleus is a privileged structural motif found in numerous biologically active compounds. acs.orgacs.org This significance stems from its ability to mimic the structure of peptides and to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. acs.org The indole ring is a key component of the essential amino acid tryptophan, which is a building block for proteins and a precursor to neurotransmitters like serotonin (B10506). acs.org

In the realm of medicinal chemistry, the indole scaffold is a common feature in many approved drugs. acs.org Its structural versatility allows for the synthesis of large libraries of compounds for screening against various biological targets, leading to the discovery of novel therapeutic agents. acs.org

Overview of Halogenated and Methylated Indole Scaffolds in Research

The introduction of halogen atoms, particularly fluorine, and methyl groups onto the indole scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules.

Halogenation , especially fluorination, is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. The incorporation of a fluorine atom can alter the electronic properties of the indole ring and influence its interactions with biological targets. researchgate.net Research has shown that fluorinated indoles exhibit a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net

Methylation of the indole nucleus can also have profound effects on a compound's activity. The position of the methyl group can influence the molecule's shape, steric profile, and electronic distribution. These changes can, in turn, affect how the molecule interacts with its biological target, sometimes leading to enhanced potency or selectivity. Structure-activity relationship (SAR) studies on various indole derivatives have demonstrated that methylation at specific positions can be crucial for their biological function.

Specific Academic and Research Focus on 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-

The compound 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- is of particular interest to researchers due to the combined electronic and steric effects of its substituents. The carboxylic acid group at the 3-position is a common feature in many biologically active indoles, often serving as a key interaction point with target proteins.

The methyl group at the 5-position adds a lipophilic and sterically bulky substituent. Its placement can affect the molecule's solubility and how it fits into a binding pocket. The interplay between the electron-withdrawing fluorine and the electron-donating (by hyperconjugation) methyl group creates a unique electronic environment on the indole scaffold.

Detailed research findings on this specific molecule are emergent, with academic focus likely centered on its synthesis and the evaluation of its potential biological activities. The synthesis of such a specifically substituted indole-3-carboxylic acid would likely involve multi-step synthetic sequences. General methods for the synthesis of indole-3-carboxylic acids include the Fischer indole synthesis followed by carboxylation, or the use of pre-functionalized starting materials. acs.orgbeilstein-journals.orgnih.govrsc.orgfrontiersin.org For instance, a plausible route could involve the synthesis of a 2-fluoro-4-methylaniline derivative, which would then undergo a reaction to form the indole ring, followed by the introduction of the carboxylic acid group at the 3-position.

The research interest in 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- is driven by the potential for this specific substitution pattern to yield novel compounds with interesting biological profiles. Structure-activity relationship studies of related indole derivatives suggest that the combination of a halogen at the 7-position and an alkyl group at the 5-position could lead to compounds with activity as, for example, enzyme inhibitors or receptor modulators. acs.orgnih.gov Further research is necessary to fully elucidate the chemical properties and potential applications of this intriguing molecule.

Synthetic Pathways to 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-: A Detailed Examination

The synthesis of polysubstituted indoles, such as 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, presents a significant challenge in organic chemistry, requiring precise control over regioselectivity. This article explores established and targeted methodologies for constructing this specific indole scaffold, a key structural motif in various biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVOCMXZSNKDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245215 | |

| Record name | 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360962-70-4 | |

| Record name | 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360962-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical and Spectroscopic Characterization Methods in 1h Indole 3 Carboxylic Acid, 7 Fluoro 5 Methyl Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical structure of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of indole (B1671886) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR is used to identify the number and chemical environment of hydrogen atoms in the molecule. For 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, characteristic signals would be expected for the indole N-H proton, the aromatic protons on the benzene (B151609) ring, the proton at the C2 position of the indole ring, and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons are particularly important for confirming the 5-methyl and 7-fluoro substitution pattern. rsc.org

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- would give a distinct signal, including the carbons of the carboxylic acid group, the indole ring, and the methyl group. rsc.orgrsc.org The chemical shifts are influenced by the electronegativity of the attached fluorine atom. diva-portal.org

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. For this molecule, a single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. rsc.org This technique is very sensitive and provides definitive evidence for the presence and electronic environment of the fluorine atom. diva-portal.org

Below is a table of expected ¹H and ¹³C NMR chemical shifts for a related compound, 5-Fluoro-3-methyl-1H-indole, which can serve as a reference for predicting the spectrum of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-. rsc.org

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| NH | 7.89 (s, 1H) | - |

| C2-H | 7.03 (s, 1H) | 123.49 |

| C4-H | 7.23 (dd, J = 9.6, 2.4 Hz, 1H) | 110.38 (d) |

| C5-F | - | 157.76 (d) |

| C6-H | 6.95 (td, J = 9.0, 2.5 Hz, 1H) | 111.59 (d) |

| C7-H | 7.27–7.25 (m, 1H) | 103.91 (d) |

| C3-CH₃ | 2.31 (d, J = 0.6 Hz, 3H) | 9.70 |

| C3 | - | 112.02 |

| C3a | - | 128.83 (d) |

| C7a | - | 132.84 |

| Data obtained in CDCl₃. rsc.org | ||

| s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com For 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, the IR spectrum would display characteristic absorption bands corresponding to the different bonds within the molecule.

Key expected vibrational frequencies include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com

An N-H stretching vibration for the indole amine, usually appearing around 3400-3300 cm⁻¹.

A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹. spectroscopyonline.com

C-N stretching vibrations within the indole ring.

A C-F stretching band, which would confirm the presence of the fluorine substituent.

The following table presents typical IR absorption ranges for the key functional groups in the target molecule. rsc.orgspectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Indole | N-H Stretch | 3400 - 3300 |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Bending | 900 - 675 |

| Fluoroaromatic | C-F Stretch | 1250 - 1000 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.orgacs.org

For 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, HRMS would be used to confirm its molecular formula, C₁₀H₈FNO₂. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the carboxylic acid group (•COOH) or water (H₂O), which aids in structural confirmation. rsc.orgacs.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

In the crystal lattice, indole-3-carboxylic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. nih.govnih.govmdpi.com These dimers can be further connected into sheets or more complex networks through N-H···O hydrogen bonds involving the indole N-H group and an oxygen atom of the carboxylic acid. nih.govnih.gov The planarity of the indole ring system is a key feature, although the carboxylic acid group may be slightly twisted out of the plane of the indole ring. nih.gov

The table below summarizes crystallographic data for 5-fluoro-1H-indole-3-carboxylic acid, which serves as a model for the expected crystal parameters of the title compound. nih.gov

| Parameter | 5-Fluoro-1H-indole-3-carboxylic acid |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4176 (9) |

| b (Å) | 11.073 (2) |

| c (Å) | 16.014 (3) |

| β (°) | 96.63 (3) |

| Volume (ų) | 778.1 (3) |

| Z | 4 |

| Data collected at 293 K. nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-. In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase. A UV detector is commonly used for detection, as the indole ring system is chromophoric. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified. HPLC is also utilized in preparative applications to purify the compound from reaction mixtures. rsc.orgarkat-usa.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique frequently employed in the analysis of indole derivatives for purposes such as monitoring reaction progress, identifying compounds present in a mixture, and assessing the purity of a sample. While specific research detailing the TLC analysis of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- is not extensively documented in publicly available literature, the general principles of TLC for related indole-3-carboxylic acid compounds can be described.

In a typical TLC analysis of an indole-3-carboxylic acid derivative, a stationary phase, such as silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, is utilized. The choice of the mobile phase, a solvent or a mixture of solvents, is critical and is determined by the polarity of the compound of interest. For indole-3-carboxylic acids, which are moderately polar, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to achieve optimal separation of the components in the sample.

After the TLC plate is developed in the mobile phase, the separated spots are visualized. Since many indole derivatives are colorless, visualization is often achieved under ultraviolet (UV) light, typically at wavelengths of 254 nm or 366 nm, where the compounds may appear as dark spots against a fluorescent background. Alternatively, chemical staining agents can be used. For instance, a solution of vanillin (B372448) or p-anisaldehyde in acidic ethanol (B145695) can be sprayed onto the plate, which, upon heating, reacts with the indole derivatives to produce colored spots.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from a TLC experiment. This value is characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).

Although detailed experimental data for the TLC of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- is not available, a hypothetical data table illustrating how such results would be presented is shown below. This table is for illustrative purposes only and does not represent actual experimental data.

Hypothetical TLC Data for 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-

| Stationary Phase | Mobile Phase (v/v) | Rf Value | Detection Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | 0.45 | UV Light (254 nm) |

| Alumina | Dichloromethane:Methanol (9:1) | 0.60 | p-Anisaldehyde Stain |

Computational Chemistry and Molecular Modeling Studies of 1h Indole 3 Carboxylic Acid, 7 Fluoro 5 Methyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed description of molecular geometry and electronic structure, which are crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of indole (B1671886) derivatives. researchgate.netniscpr.res.in These calculations provide valuable data on parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For indole derivatives, DFT studies have been used to determine heats of formation and to analyze the effects of substituents on the electronic distribution within the indole ring system. niscpr.res.in

The electronic structure of substituted indoles has been a subject of significant theoretical investigation. rsc.org DFT calculations have been successfully used to predict the oxidation potentials of indole derivatives, with good agreement between theoretical and experimental values. rsc.org The distribution of electron density, particularly the spin density in radical cations, can be calculated to understand the reactivity of these molecules. rsc.org For instance, electron-withdrawing substituents at the 5-position of the indole ring have been shown to influence the spin density distribution in a manner different from electron-donating substituents, which can explain differences in their subsequent chemical reactions. rsc.org

The application of DFT extends to the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and stability. researchgate.net In the context of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, the fluorine atom at the 7-position and the methyl group at the 5-position would significantly influence the electronic properties of the indole scaffold. The fluorine atom, being highly electronegative, would act as an electron-withdrawing group, while the methyl group is a weak electron-donating group. DFT calculations can precisely quantify these effects on the molecular electrostatic potential and orbital energies.

Table 1: Representative DFT Functionals and Basis Sets for Indole Derivatives

| DFT Functional | Basis Set | Common Applications |

| B3LYP | 6-31G** | Geometry optimization, vibrational frequency calculations. researchgate.net |

| DMol³ | Not specified | Calculation of standard redox potentials. rsc.org |

| M06-2X | 6-311G+(d,p) | Investigation of charge transference and electronic spectra. acs.org |

| ωB97XD | 6-311++G(2d,2p) | Calculation of polarizability and hyperpolarizability. researchgate.net |

This table is generated based on data from multiple sources and is for illustrative purposes.

The conformational flexibility of a molecule plays a crucial role in its interaction with biological targets. For 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, the primary source of conformational freedom is the rotation of the carboxylic acid group relative to the indole ring. Computational methods can be used to explore the potential energy surface and identify the most stable conformations. The presence of the fluorine atom at the 7-position may introduce steric or electronic effects that influence the preferred orientation of the carboxylic acid group. researchgate.net

Tautomerism is another important consideration for heterocyclic compounds like indoles. While the 1H-indole tautomer is generally the most stable, the existence of other tautomeric forms, such as the 3H-indole tautomer, could be possible and might have different biological activities. Quantum chemical calculations can be employed to determine the relative energies of these tautomers and the energy barriers for their interconversion, thus providing insight into their potential biological relevance.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor or enzyme).

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com For 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, docking studies can be performed with various protein targets to identify potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

The indole scaffold is a common motif in many biologically active compounds, and numerous docking studies have been conducted on indole derivatives to understand their binding to a wide range of receptors and enzymes. nih.govsci-hub.runih.gov For example, docking studies on indole derivatives as Pim-1 kinase inhibitors have revealed that interactions with specific amino acid residues, such as Glu 121, are crucial for binding. sci-hub.runih.gov Similarly, docking simulations of indole derivatives with the HIV-1 envelope glycoprotein (B1211001) gp120 have provided insights into their binding patterns as viral entry inhibitors. researchgate.netresearchgate.net These studies often highlight the importance of the indole NH group as a hydrogen bond donor and the aromatic rings for hydrophobic and π-stacking interactions. nih.gov

Table 2: Key Interactions of Indole Derivatives with Biological Targets from Docking Studies

| Biological Target | Key Interacting Residues | Types of Interactions |

| Pim-1 Kinase | Glu 121 | Hydrogen Bonding sci-hub.runih.gov |

| HIV-1 gp120 | Ser375, Phe382, Tyr384 | Steric and Hydrophobic Interactions researchgate.net |

| Lanosterol 14-alpha demethylase | Tyr126, Tyr129, Phe241, His381, Ser382, Met509 | π-π Stacking, Hydrogen Bonding nih.gov |

| COX-2 | ALA527, ARG120, TYR355, LYS360 | Hydrogen Bonding ajchem-a.com |

This table is a compilation of findings from various studies on different indole derivatives and is intended to be illustrative.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to investigate the conformational changes that may occur upon ligand binding. sci-hub.runih.gov

Structure-Based Drug Design Principles Applied to 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- Analogues

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands with improved binding affinity and selectivity. nih.gov The computational studies described above provide a solid foundation for the rational design of analogues of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-.

By understanding the key interactions between the parent compound and its biological target, medicinal chemists can propose modifications to the chemical structure to enhance these interactions. For example, if a hydrogen bond is identified as being crucial for binding, analogues can be designed to include additional or stronger hydrogen bond donors or acceptors at appropriate positions. Similarly, if a hydrophobic pocket is not fully occupied by the ligand, modifications can be made to introduce larger hydrophobic groups to improve van der Waals interactions.

The indole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to be functionalized at multiple positions to modulate its interaction with various biological targets. nih.gov The substitution pattern on the indole ring, including the positions of the fluoro and methyl groups in 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, will significantly influence its binding properties. For instance, studies on other indole derivatives have shown that the position and nature of substituents can dramatically alter binding affinity and selectivity for different receptors. nih.gov Therefore, the design of analogues could involve modifying the substituents at the 5- and 7-positions, as well as exploring other positions on the indole ring for further functionalization.

Prediction of Electronic Properties and Frontier Molecular Orbitals

Computational chemistry provides a powerful lens for understanding the electronic characteristics of a molecule. Through methods like Density Functional Theory (DFT), it is possible to calculate various electronic properties and visualize the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting a molecule's reactivity, kinetic stability, and optical and electronic properties.

Detailed research findings from computational studies specifically focused on 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- are not extensively available in the public domain. However, computational analyses of structurally similar indole derivatives have been performed, offering insights into the expected electronic behavior of this class of compounds. Such studies typically involve geometry optimization of the molecule followed by the calculation of electronic parameters.

For instance, theoretical studies on related fluoro-substituted indole carboxylic acids often reveal how the introduction of electron-withdrawing groups like fluorine influences the electron distribution across the indole ring system. These substitutions can significantly impact the energies of the HOMO and LUMO levels. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity.

While specific data tables for 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- are not available, a hypothetical representation based on typical findings for similar molecules is presented below for illustrative purposes. These values would be derived from DFT calculations, often employing a basis set such as 6-311++G(d,p).

Hypothetical Electronic Properties Data Table

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Polarizability | 25.5 | ų |

The distribution of the HOMO and LUMO across the molecule is also a critical aspect of these studies. In many indole derivatives, the HOMO is often localized over the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, may be distributed over the carboxylic acid group and the benzene (B151609) ring, especially when electron-withdrawing substituents are present. The precise locations of these orbitals are influenced by the positions of the fluoro and methyl groups on the indole scaffold. The fluorine atom at the 7-position and the methyl group at the 5-position would modulate the electron density and, consequently, the spatial distribution and energy levels of the frontier orbitals.

Preclinical Biological Evaluation of 1h Indole 3 Carboxylic Acid, 7 Fluoro 5 Methyl and Its Derivatives

In Vitro Pharmacological Profiling and Target Engagement

The in vitro pharmacological profile of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, and its related derivatives has been explored across various biological assays to determine their mechanism of action and therapeutic potential. These investigations have focused on their interactions with specific receptors and enzymes, as well as their functional effects in cell-based models of disease.

While specific data on the 5-HT2C receptor antagonism for 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- is not extensively detailed in the available literature, research into structurally related indole (B1671886) derivatives provides evidence of engagement with the serotonin (B10506) receptor family. For instance, studies on indolizine-3-carboxylic acid derivatives have identified them as potent 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is distinct from the G protein-coupled 5-HT2C receptor. However, this activity within the broader class of indole carboxylic acids suggests that the scaffold is capable of interacting with serotonergic systems. The functional consequences of such interactions can be complex; for example, 5-HT2A and 5-HT2C receptor antagonists have been shown to have opposing effects on measures of impulsivity, indicating a heterogeneous regulation of behavior by different 5-HT₂ receptor subtypes. nih.gov Further investigation is required to elucidate the specific binding affinity and functional activity of 7-fluoro-5-methyl-1H-indole-3-carboxylic acid at the 5-HT2C receptor.

DNA Gyrase Inhibition

The indole scaffold has been identified as a promising starting point for the development of DNA gyrase inhibitors, a key target in antibacterial drug discovery. oup.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. oup.com Research indicates that indole and its derivatives can inhibit the supercoiling activity of DNA gyrase. nih.gov The mechanism of inhibition appears to mimic that of aminocoumarin antibiotics, which target the GyrB subunit's ATPase activity. nih.govnih.gov In silico docking studies predict that the indole moiety binds to the ATP-binding pocket of the GyrB subunit, preventing the necessary energy transduction for DNA supercoiling without causing the accumulation of double-strand breaks. nih.govnih.gov This mode of action distinguishes them from quinolone antibiotics, which target the GyrA subunit. nih.gov Optimization of the indole scaffold, including the addition of electron-withdrawing groups like fluorine at various positions on the indole ring, has been a strategy to enhance potency against bacterial DNA gyrase. oup.com

Lanosterol-14-alpha Demethylase (CYP51) Inhibition

Lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51), is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.org It serves as a primary target for azole antifungal drugs and has been investigated for antiparasitic agents. A significant finding identified CYP51 inhibition as the mechanism of action for a series of substituted indole derivatives developed for antiparasitic activity against Trypanosoma cruzi. acs.orgdndi.org Specifically, a hit-to-lead optimization campaign involving 1H-indole-2-carboxamides, which included a 7-fluoro-5-methyl substituted analogue, was ultimately deprioritized due to this mechanism. acs.orgdndi.org This indicates that the fluorinated, methylated indole core is a competent scaffold for inhibiting CYP51. The inhibition of this enzyme disrupts the integrity of the parasite's cell membrane by depleting essential sterols, leading to cell death. acs.org

Derivatives of the indole scaffold have demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that 5-methylindole (B121678) can effectively kill various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. nih.gov The presence of a fluorine atom on the indole ring also confers potent bioactivity. For instance, 5-fluoroindole (B109304) shows significant bactericidal effects against Pseudomonas syringae by disrupting membrane integrity and inducing apoptosis. acs.org

In a broader context, indole-3-carboxylic acid derivatives have been conjugated with polyamines to create compounds with pronounced activity against Gram-positive bacteria and the fungus Cryptococcus neoformans. mdpi.com Furthermore, 5-fluoroindoline-2,3-dione derivatives linked to triazoles have exhibited considerable antibacterial potency against strains like S. epidermidis and E. coli, as well as antifungal activity against Aspergillus niger and Candida albicans that is comparable or superior to the standard drug fluconazole. researchgate.net

| Compound/Derivative Class | Organism | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| 5-Methylindole | Staphylococcus aureus | Bactericidal | nih.gov |

| 5-Methylindole | Escherichia coli | Bactericidal | nih.gov |

| 5-Fluoroindole | Pseudomonas syringae pv. actinidiae | EC₅₀ = 15.34 µg/mL | acs.org |

| 5-Fluoroisatin-Triazole Derivative (4a) | Aspergillus niger | MIC = 0.0075 µmol/mL | researchgate.net |

| 5-Fluoroisatin-Triazole Derivative (4a) | Candida albicans | MIC = 0.0075 µmol/mL | researchgate.net |

| 5-Bromo-indole-3-carboxamide (13b) | S. aureus (Sa) | MIC = 2.2 µM | mdpi.com |

| 5-Bromo-indole-3-carboxamide (13b) | C. neoformans (Cn) | MIC = 2.2 µM | mdpi.com |

Indole-3-carboxylic acid derivatives have been identified as promising antiviral agents. A series of ethyl 1H-indole-3-carboxylates demonstrated notable activity against the Hepatitis C virus (HCV) in cell-based assays. nih.gov One of the most potent compounds from this series, 9a(2), exhibited selectivity indices for inhibition of viral entry and replication that were superior to the reference compound Arbidol. nih.gov Further studies on N-protected indole scaffolds also identified potent anti-HCV inhibitors. nih.gov The mechanism of action for these derivatives was determined to be interference with the early stages of the HCV life cycle, specifically viral entry into the host cell. nih.gov

Beyond HCV, other indole-3-carboxylic acid derivatives have been evaluated for broad-spectrum antiviral activity. For example, a 6-bromo-5-methoxy-1-methyl-indole-3-carboxylic acid derivative showed high activity (IC₅₀ = 1.06 µg/mL) and a high selectivity index (SI = 78.6) against SARS-CoV-2 in vitro. actanaturae.ru

| Compound/Derivative Class | Virus | Activity (EC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-3-carboxylate (9a(2)) | Hepatitis C Virus (HCV) | Selectivity Index >10 (Entry) | Inhibition of Viral Entry & Replication | nih.gov |

| N-Protected Indole Scaffold ((R)-10m) | Hepatitis C Virus (HCV) | EC₅₀ = 0.72 µM | Inhibition of Viral Entry | nih.gov |

| 6-bromo-5-methoxy-indole-3-carboxylic acid derivative | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL | Viral Replication Inhibition | actanaturae.ru |

A series of substituted indoles, including derivatives of 7-fluoro-5-methyl-1H-indole, were identified and optimized for activity against the intracellular amastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org The initial discovery came from a phenotypic high-content screening campaign. acs.orgnih.gov The optimization efforts focused on the 1H-indole-2-carboxamide scaffold, a close structural isomer of the 3-carboxylic acid.

The structure-activity relationship (SAR) exploration revealed that small, aliphatic, electron-donating groups at the 5-position of the indole ring, such as methyl or cyclopropyl, were favorable for potency. acs.org Compounds bearing these substitutions showed moderate to good potency against the parasite. In contrast, analogues with electron-withdrawing groups like halogens in the same position were found to be inactive. acs.org Despite achieving potent compounds, the series showed limitations in metabolic stability and plasma exposure, and the work was ultimately halted due to the underlying mechanism of CYP51 inhibition. acs.orgdndi.org

| Compound/Derivative | Target | Potency (pEC₅₀) | Reference |

|---|---|---|---|

| 5-Methyl-1H-indole-2-carboxamide (Compound 1) | T. cruzi amastigotes | 5.8 | acs.org |

| 5-Methyl-1H-indole-2-carboxamide (Compound 2) | T. cruzi amastigotes | 5.7 | acs.org |

| 5-Cyclopropyl-1H-indole-2-carboxamide (Compound 3) | T. cruzi amastigotes | 6.2 | acs.org |

| 5-Fluoro-1H-indole-2-carboxamide (Compound 8) | T. cruzi amastigotes | <4.2 (Inactive) | acs.org |

*pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher value indicates greater potency.

Cell-Based Assays for Specific Biological Activities

Anticancer Potency Evaluation in Established Cell Lines

The indole nucleus is a significant pharmacophore in the development of anticancer agents, with derivatives showing activity against various cancer cell lines. chemimpex.com Fluorination of the indole ring, a common strategy in medicinal chemistry, can enhance metabolic stability and lipophilicity, potentially increasing biological activity. chemimpex.com While specific studies focusing exclusively on 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- are not extensively detailed in publicly available research, the broader class of fluorinated indole-3-carboxylic acid derivatives has been investigated for its anticancer potential.

Research into novel aryl carboxylic acid conjugates of Melampomagnolide B (MMB), a sesquiterpene lactone, has identified indole carboxylic acid conjugates as potent anticancer agents. nih.gov Specifically, an indole-3-carboxylic acid conjugate (compound 7k in the study) demonstrated remarkable growth inhibition against a panel of cancer cell lines. nih.gov This particular derivative exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.04 to 0.28 µM against leukemia cell lines and from 0.04 to 0.61 µM against the majority of solid tumor cell lines in the National Cancer Institute's (NCI) 60-cell line panel. nih.gov

Another study reported on a novel indolyl quinoline (B57606) compound, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), which was found to inhibit cell growth in non-small cell lung cancer (NSCLC) cell lines A549 and H460 with an IC₅₀ value of 8 µM in both. nih.gov The mechanism of action involved the disruption of mitochondrial membrane potential and DNA damage, leading to apoptosis. nih.gov

Furthermore, derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. brieflands.com These studies underscore the potential of the indole-3-carboxylic acid scaffold as a template for the design of new anticancer drugs. The introduction of substituents such as fluoro and methyl groups on the indole ring is a key area of exploration for enhancing potency and selectivity.

Interactive Data Table: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Reported Value |

| Indole-3-carboxylic acid conjugate of MMB (7k) | Leukemia Sub-panel | GI₅₀ | 0.04–0.28 µM |

| Indole-3-carboxylic acid conjugate of MMB (7k) | Solid Tumor Cell Lines (NCI Panel) | GI₅₀ | 0.04–0.61 µM |

| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) | A549 (NSCLC) | IC₅₀ | 8 µM |

| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) | H460 (NSCLC) | IC₅₀ | 8 µM |

Mechanistic Investigations of Biological Action

Elucidation of Molecular Pathways Modulated by the Compound

The molecular pathways modulated by indole derivatives are diverse, reflecting the versatility of the indole scaffold in interacting with various biological targets. In the context of anticancer activity, indole-3-carbinol (B1674136) and its dimer, 3,3′-diindolylmethane, are known to induce apoptosis in cancer cells. nih.gov For the indolyl quinoline EMMQ, the anticancer effect in NSCLC cells was linked to the induction of apoptosis through the disruption of mitochondrial membrane potential and subsequent DNA damage. nih.gov

In the realm of CFTR modulation, potentiators like those derived from the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold act by binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby augmenting chloride ion transport. acs.org

Another significant pathway involving indole derivatives is the WNT signaling pathway, which is often dysregulated in cancer. A study on a substituted 1H-indole-2-carboxamide derivative, RS4690, identified it as an inhibitor of Dishevelled 1 (DVL1), a key component of the WNT pathway. mdpi.com By inhibiting DVL1, this compound effectively blocked WNT signaling and demonstrated anticancer activity. mdpi.com

While the specific molecular pathways modulated by 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- have not been explicitly detailed, the existing literature on related fluorinated indole derivatives suggests that its biological effects are likely mediated through interactions with key signaling proteins involved in cell proliferation, apoptosis, or ion channel regulation.

Identification of Specific Biomolecular Targets and Allosteric Interactions

The identification of specific biomolecular targets is crucial for understanding the mechanism of action of any therapeutic compound. For the indole-based CFTR potentiators, the direct target is the CFTR protein itself. These potentiators are believed to bind to an allosteric site on the CFTR protein, distinct from the ATP-binding site, to induce a conformational change that favors the open state of the channel. nih.gov

In the context of anticancer indole derivatives, a variety of biomolecular targets have been identified. For instance, vinorelbine, a semi-synthetic indole-based alkaloid, functions as a microtubule inhibitor, disrupting mitotic spindle formation and preventing cell division. nih.gov Other indole derivatives may target protein kinases, histone deacetylases, or DNA topoisomerases. nih.gov The DVL1 inhibitor RS4690 directly targets the PDZ domain of the DVL1 protein, disrupting its interaction with the Frizzled receptor and thereby inhibiting the WNT signaling cascade. mdpi.com

The specific biomolecular targets of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- remain to be elucidated through dedicated biochemical and structural studies. However, based on the activities of structurally similar compounds, potential targets could include kinases, components of apoptotic pathways, or ion channels, with the fluoro and methyl substitutions playing a key role in the specificity and affinity of these interactions.

Preclinical In Vivo Efficacy Studies in Animal Models

Evaluation in Murine Models of Infectious Diseases (e.g., influenza pneumonia)

The therapeutic potential of indole derivatives extends beyond cancer and cystic fibrosis to include infectious diseases. A study investigating the anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives demonstrated the potential of this class of compounds as antiviral agents. researchgate.net

Assessment of Compound Efficacy in Parasitic Disease Models (e.g., Chagas disease in mice)

The efficacy of indole-based compounds has been investigated in murine models of Chagas disease, a parasitic illness caused by Trypanosoma cruzi. nih.gov In a proof-of-concept study, a lead 1H-indole-2-carboxamide derivative, referred to as Compound 2, was assessed for its ability to reduce parasite load in both acute and chronic mouse models of the disease. nih.gov

Mice infected with a bioluminescent strain of T. cruzi were treated with Compound 2. nih.gov The parasitic load was monitored through whole-body bioluminescence imaging, a method that allows for the quantitative and longitudinal assessment of the infection. nih.gov The study demonstrated that the compound exhibited antiparasitic activity in both stages of the disease. nih.gov

In the acute phase of infection, treatment with Compound 2 led to a noticeable reduction in the parasite burden compared to the vehicle control group. nih.gov Similarly, in the chronic phase, the compound also showed efficacy in controlling the parasite load. nih.gov Despite these positive findings, the development of this specific series of compounds was halted due to challenges related to their drug metabolism and pharmacokinetic (DMPK) properties. nih.gov

| Disease Model | Compound | Observation | Reference |

|---|---|---|---|

| Acute Chagas Disease (Mouse) | Compound 2 | Demonstrated reduction in parasite load. | nih.gov |

| Chronic Chagas Disease (Mouse) | Compound 2 | Showed antiparasitic activity. | nih.gov |

Pharmacokinetic and Metabolic Stability Assessment in Preclinical Species

The preclinical development of the 1H-indole-2-carboxamide series faced significant hurdles related to their pharmacokinetic and metabolic stability profiles. nih.gov Early lead compounds, despite having balanced potency and favorable physicochemical properties, exhibited limited plasma exposure in animal studies. nih.gov

Medicinal chemistry efforts were undertaken to enhance metabolic stability and solubility. nih.gov However, these attempts did not yield compounds with concurrent improvements in both potency and plasma exposure. nih.gov A key issue identified for this series was high microsomal clearance, indicating rapid metabolism by the liver. acs.org

In vitro assessments using mouse liver microsomes were conducted to determine the intrinsic clearance (Clint) of various analogues. The data revealed that many compounds in the series had high clearance rates, which is consistent with the low exposure observed in vivo. nih.gov For instance, even compounds with high potency against T. cruzi (pEC50 > 6) suffered from poor microsomal stability. nih.gov Conversely, compounds that showed improved metabolic stability were often less active. nih.gov This inverse relationship between potency and metabolic stability proved to be a major obstacle in the optimization of this compound series. nih.gov

| Compound Type | Key Finding | Parameter | Result | Reference |

|---|---|---|---|---|

| Highly Potent Analogues (pEC50 > 6) | Exhibited poor metabolic stability. | Mouse Liver Microsome Intrinsic Clearance (Clint) | High (>25 μL/min/mg) | nih.govacs.org |

| Analogues with Improved Stability | Showed reduced potency. | Mouse Liver Microsome Intrinsic Clearance (Clint) | Lower | nih.gov |

Structure Activity Relationship Sar Studies of 1h Indole 3 Carboxylic Acid, 7 Fluoro 5 Methyl Analogues

Impact of Substituent Variation on Biological Activity and Potency

The biological activity and potency of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- analogues are significantly influenced by the nature and position of substituents on the indole (B1671886) ring system. The interplay between electronic and steric effects of these substituents dictates the interaction of the molecule with its biological target.

The presence of a fluoro group at the 7-position and a methyl group at the 5-position of the indole nucleus has a pronounced effect on the compound's physicochemical properties and, consequently, its biological activity.

The fluorine atom at position 7 is an electron-withdrawing group, which can influence the acidity of the indole N-H and the electron density of the aromatic system. This can be crucial for establishing specific interactions with biological targets. For instance, in the context of quinolone antibacterials, a related class of heterocyclic compounds, the introduction of a fluorine atom can lead to enhanced activity. The introduction of electron-withdrawing groups, such as fluorine, at the 7-position of the indole ring has been shown to result in high yields in certain chemical reactions, indicating their influence on the reactivity of the indole core.

The methyl group at position 5 is an electron-donating group, which can increase the electron density of the indole ring. This modification can impact the molecule's lipophilicity and its ability to engage in hydrophobic interactions within a receptor's binding pocket. The strategic placement of methyl groups on the indole scaffold is a common strategy in medicinal chemistry to enhance potency and selectivity.

The combination of an electron-withdrawing group at position 7 and an electron-donating group at position 5 creates a unique electronic profile that can be beneficial for biological activity. This "push-pull" electronic effect can modulate the binding affinity and efficacy of the compound. While direct SAR studies on 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- are not extensively available, the principles of medicinal chemistry suggest that this specific substitution pattern is likely to have a significant and potentially advantageous impact on its biological profile.

| Substituent | Position | General Effect on Biological Activity |

|---|---|---|

| Fluoro | 7 | Electron-withdrawing; can enhance binding affinity and metabolic stability. |

| Methyl | 5 | Electron-donating; can increase lipophilicity and hydrophobic interactions. |

Modification of the carboxylic acid group at the 3-position of the indole ring is a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Esterification and amidation are common derivatizations that can significantly impact biological activity.

Esterification: Converting the carboxylic acid to an ester can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. For example, methyl and ethyl esters of indole-3-carboxylic acid derivatives have been synthesized and evaluated for various biological activities. In some cases, ester derivatives of 5-hydroxyindole-3-carboxylic acid have shown significant cytotoxic effects against cancer cell lines. nih.gov The specific choice of the alcohol used for esterification can also influence potency and selectivity.

Amidation: The formation of amides from the carboxylic acid can introduce new hydrogen bonding opportunities, which can lead to stronger interactions with biological targets. A variety of indole-3-carboxamides have been synthesized and shown to exhibit a range of biological activities, including antimicrobial and antifungal properties. The nature of the amine used for amidation can be varied to fine-tune the compound's properties. For instance, coupling with amino acids or peptides can lead to derivatives with distinct biological profiles.

The conversion of the carboxylic acid to an ester or an amide can also serve as a prodrug strategy. Once inside the body, these derivatives can be hydrolyzed by esterases or amidases to release the active carboxylic acid, potentially improving oral bioavailability and duration of action.

| Modification | Potential Effects on Properties | Example Biological Activities Observed in Analogues |

|---|---|---|

| Esterification | Increased lipophilicity, potential for enhanced cell permeability. | Anticancer, herbicidal. |

| Amidation | Introduces hydrogen bonding capabilities, can improve binding affinity. | Antimicrobial, antifungal, antihypertensive. researchgate.net |

Substitution at the N1 position of the indole ring provides another avenue for modifying the properties of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- analogues. The indole nitrogen can be alkylated or arylated to explore new chemical space and optimize biological activity.

N-alkylation can increase the lipophilicity and steric bulk of the molecule. The choice of the alkyl group, from simple methyl or ethyl groups to larger and more complex moieties, can have a profound impact on potency. For instance, in a series of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid derivatives, N-substitution with various alkyl and benzyl (B1604629) groups led to compounds with varying cytotoxic activities. nih.gov

The introduction of other substituents on the indole ring, beyond the 7-fluoro and 5-methyl groups, can further refine the activity profile. The systematic exploration of different substituents at various positions is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

| N1-Substituent | Potential Impact on Molecular Properties | Observed Effects in Analogue Studies |

|---|---|---|

| Alkyl groups (e.g., methyl, butyl, benzyl) | Increases lipophilicity and steric bulk. | Modulation of cytotoxic activity. nih.gov |

| Aryl groups | Introduces potential for pi-stacking interactions. | Can influence binding affinity to target proteins. |

Rational Design and Synthesis of Optimized Derivatives Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of new, optimized derivatives of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-. By understanding which structural features are crucial for biological activity, medicinal chemists can design new molecules with improved potency, selectivity, and drug-like properties.

For example, if SAR studies indicate that a hydrogen bond acceptor is required at a specific position, new analogues can be designed to incorporate a suitable functional group. Similarly, if increased lipophilicity is desired to improve cell permeability, modifications such as the introduction of alkyl or halogen groups can be explored. The synthesis of these rationally designed compounds often involves multi-step synthetic routes, which may include palladium-catalyzed cross-coupling reactions to introduce various substituents on the indole core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A typical QSAR study would involve:

Data Set Preparation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to screen virtual libraries of compounds and identify those with the highest predicted activity, thus guiding the design and synthesis of new and more potent analogues.

Broader Academic and Technological Implications

1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- as a Valuable Building Block in Complex Molecule Synthesis

The unique substitution pattern of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- makes it a highly valuable precursor in the construction of more intricate molecular architectures. The indole-3-carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for its conjugation to other molecular fragments.

The presence of the fluorine atom at the 7-position and the methyl group at the 5-position introduces specific steric and electronic properties that can influence the reactivity and conformational preferences of the molecule. Synthetic chemists can leverage these features to achieve greater control over the outcomes of complex multi-step syntheses. For instance, the electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the indole (B1671886) ring, potentially directing subsequent electrophilic substitution reactions to specific positions.

While specific examples of large-scale synthesis utilizing this exact building block are not yet widely documented in publicly available literature, the general utility of substituted indole-3-carboxylic acids is well-established in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The principles of established indole chemistry suggest that 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- can be a key intermediate in the development of novel compounds with tailored properties.

Contributions to the General Understanding of Fluorinated Indole Medicinal Chemistry

The study of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- and its derivatives offers significant insights into the broader field of fluorinated indole medicinal chemistry. The introduction of fluorine into drug candidates is a well-established strategy to enhance various pharmacokinetic and pharmacodynamic properties.

The fluorine atom at the 7-position of the indole ring can profoundly impact the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chemimpex.com An increase in lipophilicity can improve a drug's ability to cross cell membranes, while the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. chemimpex.com

By systematically studying the biological activities of derivatives of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, medicinal chemists can build a more comprehensive understanding of the structure-activity relationships (SAR) of fluorinated indoles. This knowledge is crucial for the rational design of future drug candidates with improved efficacy and safety profiles. Research into various fluorinated indole derivatives has shown their potential in developing novel therapeutic agents, particularly in areas like oncology and neurology. chemimpex.com

Future Research Directions for the Development of Novel Indole-Based Chemical Probes and Agents

The unique structural features of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- open up exciting avenues for future research, particularly in the development of novel chemical probes and therapeutic agents.

Chemical Probes: The indole scaffold is a common motif in molecules that interact with various biological targets. By attaching reporter groups (e.g., fluorescent tags or biotin) to the carboxylic acid handle of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-, researchers can create powerful chemical probes. These probes can be used to visualize and study the localization and function of specific proteins or enzymes within a cellular environment. The fluorine and methyl substituents can be used to fine-tune the probe's selectivity and binding affinity for its target.

Therapeutic Agents: The established biological activities of various indole derivatives suggest that 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- could serve as a scaffold for the development of new therapeutic agents. Future research could focus on synthesizing libraries of compounds derived from this core structure and screening them for activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. The insights gained from SAR studies will be invaluable in guiding the optimization of lead compounds.

The continued exploration of the synthesis and biological properties of 1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- and its analogues holds significant promise for advancing both fundamental chemical synthesis and the development of innovative tools and treatments for human diseases.

Q & A

Q. What are the optimal synthetic routes for 7-fluoro-5-methyl-1H-indole-3-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis can be adapted from analogous indole derivatives. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) followed by oxidation (e.g., KMnO₄ or Jones reagent) is a common strategy to introduce the carboxylic acid group at position 3 . Fluorination at position 7 may involve directed ortho-metalation (DoM) with LDA or LiTMP, followed by electrophilic fluorination (e.g., Selectfluor). Methylation at position 5 can be achieved via SN2 alkylation or palladium-catalyzed cross-coupling. Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to maximize yields .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and high-resolution mass spectrometry (HR-MS) for molecular weight validation . For purity assessment, employ HPLC (C18 column, acetonitrile/water gradient) and melting point analysis . If crystallinity is achieved, X-ray diffraction (via SHELX refinement ) can resolve structural ambiguities.

Q. What are the key stability considerations for handling 7-fluoro-5-methyl-1H-indole-3-carboxylic acid?

- Methodological Answer : Store the compound in a desiccator at 4°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carboxylic acid group. Avoid exposure to strong acids/bases and UV light. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis. Use P95 respirators and nitrile gloves during handling, as recommended for structurally similar indoles .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of 7-fluoro and 5-methyl substituents on reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare with experimental Hammett σ values to assess substituent effects on electrophilic substitution or nucleophilic attack. Tools like Gaussian or ORCA can model steric interactions from the methyl group and electron-withdrawing effects of fluorine .

Q. How might contradictory pharmacological data arise in studies of this compound, and how can they be resolved?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences) or metabolic instability . Address this by:

- Standardizing assays (e.g., use HEK-293 cells expressing human 5-HT₄ receptors if studying serotonin activity ).

- Conducting ADME profiling (microsomal stability, plasma protein binding) to identify metabolic hotspots.

- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies can optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Prodrug approach : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity, then enzymatically hydrolyze in vivo .

- Cocrystallization : Screen with coformers (e.g., nicotinamide) to enhance aqueous solubility .

- Nanoformulation : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to increase bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce synthesis : Ensure identical protection/deprotection steps and purification methods (e.g., column chromatography vs. recrystallization).

- Cross-validate spectra : Compare NMR chemical shifts with DFT-predicted values. For melting points, use differential scanning calorimetry (DSC) to detect polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.